N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide
Description
N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide is a synthetic sulfonamide derivative featuring a quinoline core substituted at the 8-position with a sulfonamide group and a 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl side chain. The furopyridine moiety introduces a fused oxygen-containing heterocycle, which may enhance metabolic stability and hydrogen-bonding interactions compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-18-17-14(7-12-25-17)6-10-21(18)11-9-20-26(23,24)15-5-1-3-13-4-2-8-19-16(13)15/h1-8,10,12,20H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRWWTUGPRJABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide typically involves a multi-step process. One common method begins with the synthesis of the 7-oxofuro[2,3-c]pyridine intermediate. This is followed by a coupling reaction with the appropriate quinoline derivative. Typical reaction conditions include:
Solvents: Common solvents used include dichloromethane, ethanol, and dimethylformamide.
Catalysts: Palladium catalysts are often employed in the coupling reactions.
Reagents: Sulfonamide reagents, halogenated quinolines, and ethyl linkers are key components.
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to optimize yield and scalability. These methods allow for precise control of reaction parameters, enhancing both efficiency and safety. Key considerations include:
Reactor Design: Flow reactors are designed to handle exothermic reactions and ensure uniform mixing.
Purification: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It is capable of undergoing nucleophilic and electrophilic substitution reactions.
Oxidation: Agents like potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents like halogens, acyl chlorides, and amines.
Oxidation: Oxidized derivatives, including sulfoxides and sulfones.
Reduction: Reduced products, such as amines and alcohols.
Substitution: Various substituted quinoline and furo[2,3-c]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide serves as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials with specialized properties.
Biology and Medicine: In biology and medicine, this compound has shown promise in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications, particularly in the treatment of diseases like cancer and infections.
Industry: In the industrial sector, this compound can be used in the manufacture of specialized chemicals and materials. Its unique properties make it valuable in developing advanced polymers, coatings, and catalysts.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, including enzymes, receptors, and nucleic acids. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. Key pathways affected include:
Enzymatic Inhibition: The compound can inhibit enzymes involved in cell signaling and metabolism.
Receptor Modulation: It can bind to and modulate the activity of specific receptors, affecting cellular communication.
Nucleic Acid Interaction: The compound can interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Substituent Effects
The compound’s structural uniqueness lies in its furopyridine-ethyl side chain, distinguishing it from other quinoline sulfonamides. Key comparisons include:
- Furopyridine vs. Styryl Groups : The furopyridine’s oxygen atom may improve solubility and hydrogen-bonding capacity compared to the hydrophobic styryl group in IIIa. This could enhance target binding affinity or reduce off-target interactions.
- Sulfonamide vs.
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure, characterized by the furo[2,3-c]pyridine and quinoline moieties, suggests potential biological activities that merit detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Structural Overview
The compound’s structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₃N₃O₃S
- Molecular Weight : 305.35 g/mol
Structural Features
| Feature | Description |
|---|---|
| Furo[2,3-c]pyridine Moiety | A bicyclic structure contributing to biological activity |
| Quinoline Moiety | Enhances interaction with biological targets |
| Sulfonamide Group | Increases solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases by binding to their ATP-binding sites, disrupting phosphorylation processes essential for cellular signaling pathways.
- Receptor Modulation : It may modulate receptor activity by forming hydrogen bonds and hydrophobic interactions with target proteins.
Pharmacological Effects
Research suggests that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Bacterial Strain Concentration (µg/mL) Viability Reduction (%) Staphylococcus aureus 50 70 Escherichia coli 100 85 -
Anticancer Activity Assessment
- In a cell line study using human cancer cells (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxicity.
Cell Line IC50 (µM) MCF-7 25 A549 (Lung Cancer) 30
Synthesis Pathways
The synthesis of this compound involves multiple steps:
- Preparation of Furo[2,3-c]pyridine Core : This is achieved through cyclization reactions involving pyridine derivatives.
- Functionalization : The introduction of the oxo group at the 7-position is performed using oxidation reactions.
- Coupling Reaction : The final step involves forming an amide bond between the furo[2,3-c]pyridine intermediate and quinoline-8-sulfonamide.
Synthetic Route Summary
| Step | Reaction Type |
|---|---|
| Cyclization | Formation of furo[2,3-c]pyridine |
| Oxidation | Introduction of oxo group |
| Amide Bond Formation | Coupling with sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
